Product packaging for Cupric isonicotinohydrazide(Cat. No.:CAS No. 45885-72-1)

Cupric isonicotinohydrazide

Cat. No.: B1234862
CAS No.: 45885-72-1
M. Wt: 200.69 g/mol
InChI Key: KZPIONYSCYIJCK-UHFFFAOYSA-N
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Description

Contextualization of Isonicotinohydrazide and its Derivatives in Coordination Chemistry

Isonicotinohydrazide (INH), also known as isoniazid (B1672263), is a compound of significant interest in coordination chemistry. bioline.org.br As a derivative of isonicotinic acid, its hydrazide functional group provides multiple coordination sites, making it an excellent ligand for forming stable complexes with various metal ions. bioline.org.brscispace.com The coordination chemistry of isonicotinohydrazide and its derivatives, particularly Schiff bases formed by the condensation of isoniazid with aldehydes or ketones, is a rich and expanding field. bioline.org.brresearchgate.net These ligands are versatile, capable of coordinating with metal ions in several ways, often acting as bidentate or tridentate chelating agents. nih.govrsc.org

The coordination typically involves the pyridyl nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide moiety. scielo.org.zatandfonline.com This versatility allows for the formation of mononuclear or polynuclear complexes with diverse geometries, including octahedral, square planar, and square pyramidal structures. bioline.org.brtandfonline.comresearchgate.net The nature of the specific derivative and the reaction conditions play a crucial role in determining the final structure and properties of the resulting metal complex. researchgate.net The study of these complexes is driven by their interesting structural features and their potential applications in various scientific domains. researchgate.net

Significance of Copper(II) Complexes in Interdisciplinary Scientific Fields

Copper(II) complexes are a cornerstone of coordination chemistry, recognized for their vast range of applications across multiple scientific disciplines. nih.govencyclopedia.pub The Cu(II) ion's flexible coordination geometry and redox activity are key to its utility. researchgate.net These complexes are instrumental in catalysis, materials science, and bioinorganic chemistry. researchgate.netencyclopedia.pub

In the biomedical field, copper complexes have shown significant potential as therapeutic agents. nih.gov Researchers are actively investigating their use as antimicrobial, antiviral, anti-inflammatory, and antitumor agents. researchgate.netnih.gov The coordination of copper with organic ligands can enhance the biological activity of the parent molecule. scispace.comajol.info For instance, some copper(II) complexes exhibit potent anticancer activity, sometimes exceeding that of established drugs like cisplatin. uab.cat Their ability to interact with and cleave DNA is a mechanism often cited for their biological effects. nih.govnih.gov The broad spectrum of activity and the potential for tuning their properties through ligand design make copper(II) complexes a major focus of interdisciplinary research. researchgate.netnih.gov

Overview of Current Research Trajectories in Cupric Isonicotinohydrazide Chemistry

Current research on this compound complexes is vibrant and multifaceted, primarily focusing on the synthesis of novel derivatives and the evaluation of their structural and functional properties. A significant trajectory involves the design and synthesis of Schiff base ligands derived from isonicotinohydrazide and various aldehydes and ketones. journalirjpac.comresearchgate.net These studies aim to create complexes with tailored properties by modifying the peripheral chemical environment of the metal center. researchgate.net

A major emphasis of this research is the investigation of the biological activities of these copper complexes. Numerous studies report on their potential as antimicrobial agents against a range of bacteria and fungi, as well as their efficacy as anticancer agents against various human tumor cell lines. journalirjpac.comnih.govnih.govtandfonline.com Research indicates that complexation with copper often enhances the biological potency of the isonicotinohydrazide-based ligands. ajol.infonih.gov

Advanced analytical techniques are crucial to this research. Spectroscopic methods such as FT-IR, UV-Vis, NMR, and EPR are routinely used to characterize the coordination mode and electronic structure of the complexes. nih.govnih.govijcr.info Single-crystal X-ray diffraction provides definitive structural information, revealing intricate details about bond lengths, coordination geometries, and supramolecular assemblies. tandfonline.comresearchgate.netfigshare.com Furthermore, computational studies, like Density Functional Theory (DFT), are increasingly employed to complement experimental findings and to predict the electronic properties and reactivity of these compounds. nih.govespublisher.com The interaction of these complexes with biological macromolecules, particularly DNA, is another active area of investigation, providing insights into their mechanisms of action. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key research findings on this compound and related complexes.

Synthesis and Characterization of Cu(II)-Isonicotinohydrazide Derivative Complexes

ComplexLigandSynthesis MethodKey Characterization TechniquesCoordination ModeReference
[Cu(HPCIH)Cl₂]·0.4H₂O2-pyridinecarboxaldehydeisonicotinoyl hydrazone (HPCIH)Reaction of ligand with copper(II) saltElemental Analysis, Spectroscopic MethodsN,N,O metal chelator nih.gov
[Cu(L)₂(NO₃)(H₂O)₂]·NO₃}nN′-(1-(pyrazin-2-yl)ethylidene)isonicotinohydrazide (HL)Reaction of ligand with copper nitrate (B79036)Elemental Analysis, IR, Single-Crystal X-ray DiffractionDeprotonated tetradentate ligand figshare.com
[CuL₂]N′-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide (HL)Reaction of ligand with copper acetate (B1210297)Elemental Analysis, IR, Single-Crystal X-ray DiffractionOctahedral coordination via pyridine (B92270) N, imine N, and enolate O atoms tandfonline.comtandfonline.com
[Cu(L)₂(MeOH)]nN′-(3-tert-butyl-5-nitro-2-hydroxybenzylidene) isonicotinohydrazide (H₂L)Reaction in MeOH in the presence of Et₃NIR, EPR, HR-ESI-MS, Elemental Analysis, X-ray DiffractionNot specified researchgate.net

Reported Biological Activities of Cu(II)-Isonicotinohydrazide Complexes

ComplexBiological Activity InvestigatedKey FindingsReference
This compound (CuIIINH)Antiviral, DNA interactionCleaves DNA; binding to the phosphate (B84403) oxygen of the DNA backbone. nih.gov
[Cu(HPCIH)Cl₂]·0.4H₂OAntitubercular, AnticancerHigh activity against M. tuberculosis (MIC = 0.85 µM) and cytotoxic to HCT-116 and SF-295 cancer cells. nih.gov
[Cu(L)₂] where L = N'-(4-nitrobenzylidene) isonicotinohydrazideAntibacterial, CytotoxicHigher antibacterial activity compared to the free ligand. journalirjpac.com
Complexes of N-isonicotinoyl-N′-(3-metoxy-2 hydroxybenzaldehyde)-hydrazoneAntimicrobial, AntiproliferativeSignificant activity against Staphylococcus aureus and Candida albicans. Potential antitumor agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7CuN3O+2 B1234862 Cupric isonicotinohydrazide CAS No. 45885-72-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

45885-72-1

Molecular Formula

C6H7CuN3O+2

Molecular Weight

200.69 g/mol

IUPAC Name

copper;pyridine-4-carbohydrazide

InChI

InChI=1S/C6H7N3O.Cu/c7-9-6(10)5-1-3-8-4-2-5;/h1-4H,7H2,(H,9,10);/q;+2

InChI Key

KZPIONYSCYIJCK-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NN.[Cu+2]

Canonical SMILES

C1=CN=CC=C1C(=O)NN.[Cu+2]

Other CAS No.

45885-72-1

Synonyms

cupric isoniazid
cupric isonicotinohydrazide

Origin of Product

United States

Synthetic Methodologies for Cupric Isonicotinohydrazide Coordination Compounds

Conventional Solution-Phase Synthetic Routes

Conventional solution-phase synthesis remains a cornerstone for the preparation of cupric isonicotinohydrazide complexes. These methods typically involve the reaction of a copper(II) salt with isonicotinohydrazide or its derivatives in a suitable solvent.

Reflux-Based Complexation Strategies

Refluxing is a common technique to promote the reaction between the copper(II) salt and the isonicotinohydrazide ligand. researchgate.netbioline.org.brjournalajocs.comresearchgate.net This method involves dissolving the reactants in a solvent and heating the mixture to its boiling point for a specified duration. The condensation of the solvent vapors ensures that the reaction temperature remains constant. For instance, Schiff base ligands derived from isonicotinohydrazide are often used to synthesize copper(II) complexes via the reflux method. researchgate.netijcr.info The choice of solvent is crucial and is often an alcohol like methanol (B129727) or ethanol. journalajocs.comtandfonline.com The reaction time can vary from a few hours to several hours to ensure the completion of the complexation. bioline.org.brjournalajocs.com

ReactantsSolventConditionsResulting ComplexReference
Isonicotinohydrazide, 2-acetylthiophene, Copper(II) saltNot SpecifiedReflux(E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide-Cu(II) complex researchgate.net
Isonicotinic acid hydrazide, 2-hydroxy-5-nitrobenzaldehyde, Copper(II) chlorideEthanol/WaterReflux under nitrogen for 6 hDichlorobis-(2-(E)-N'-(2-hydroxy-5-nitro benzylidene)isonicotinoylhydrazide)copper(II) bioline.org.br
Benzaldehyde, Isoniazid (B1672263), Copper(II) acetate (B1210297)Ethanolic mediumRefluxN-benzylidene-isonicotinohydrazide-Cu(II) complex journalajocs.comresearchgate.net

Solvent-Mediated Self-Assembly Processes

Solvent-mediated self-assembly is a process where the coordination compound spontaneously forms an ordered structure in solution. The choice of solvent plays a critical role in directing the assembly process, influencing the final architecture of the complex. nih.gov This can be particularly important in the formation of coordination polymers. The interactions between the solvent molecules and the forming complex, as well as ligand-ligand interactions, dictate the resulting supramolecular structure. nih.govnih.gov For instance, the use of different solvents like aliphatic hexane (B92381) or aromatic toluene (B28343) can lead to the formation of distinct superlattices of nanocrystals. nih.gov In the context of this compound, the solvent can mediate the formation of specific crystalline forms or polymeric structures through hydrogen bonding and other non-covalent interactions.

pH-Controlled Formation of this compound Complexes

The pH of the reaction medium can significantly influence the formation and stability of this compound complexes. tue.nl The protonation state of the isonicotinohydrazide ligand is pH-dependent, which in turn affects its coordination behavior with the copper(II) ion. By carefully controlling the pH, it is possible to selectively synthesize different complex species. For example, adjusting the pH with a methanolic solution of potassium hydroxide (B78521) has been used in the synthesis of related copper(II) complexes to facilitate the desired coordination. mdpi.com This control is crucial as the ligand can possess multiple coordination sites, and their availability for binding to the metal center can be tuned by altering the pH. tue.nl

Advanced and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced and green approaches aim to reduce solvent usage, reaction times, and energy consumption.

Hydrothermal and Solvothermal Synthesis of this compound Architectures

Hydrothermal and solvothermal methods involve carrying out the synthesis in a sealed vessel (autoclave) under elevated temperature and pressure. cmu.eduiau.irsapub.org In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic solvents. cmu.eduresearchgate.net These techniques can lead to the formation of highly crystalline and often unique coordination architectures that may not be accessible through conventional methods. cmu.edujlu.edu.cn For instance, the reaction of copper(II) nitrate (B79036) with other ligands under solvothermal conditions has been shown to produce stable coordination polymers. cmu.edu This method is advantageous for producing materials with controlled morphology and size. sapub.org

MethodReactantsSolventTemperatureTimeProductReference
SolvothermalCopper(II) nitrate, Terephthalic acid, 4,4'-bipyridine50% aqueous ethanol180 °C1 day[Cu4{1,4-C6H4(COO)2}3(4,4'-bipy)2]n cmu.edu
HydrothermalCopper sulphate, Sodium hydroxideWater200 °C6 hoursCuO nanoparticles sapub.org
Solvothermal1,3-diiminoisoindoline, Copper oxideQuinoline270 °C8 hoursβ-form crystals of copper phthalocyanine researchgate.net
Ultrasonic-assisted SolvothermalCopper salt, Ethylene glycolNot specified120 °C1 hourCopper powder, Cu@AC mdpi.com

Mechanochemical Preparation of this compound Species

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding, LAG). rsc.orgnih.gov This approach is recognized as a green chemistry technique due to its reduced environmental impact. rsc.org The synthesis of isoniazid derivatives has been successfully achieved through mechanochemical methods, demonstrating high efficiency and shorter reaction times compared to conventional solution-based syntheses. rsc.orgmdpi.com For example, the reaction of isoniazid with various aldehydes can be carried out in a vibratory mill, yielding the desired hydrazones in high yields within a couple of hours. mdpi.com This method offers a sustainable alternative for the preparation of this compound and related compounds. researchgate.netresearchgate.net

ReactantsConditionsCatalystTimeYieldReference
Isoniazid (INH), AldehydeGrindingp-toluenesulfonic acid (p-TSA)2 hoursHigh mdpi.com
Amine, Carboxylic acidGrinding with glass rod (LAG with dichloromethane)EDC·HCl30 minutes96% nih.gov
Fluorescein, Chloroform, Sodium hydroxideGrindingNoneNot specified30% nih.gov
1-aminohydantoin hydrochloride, 5-nitro-2-furaldehydeLiquid-Assisted Grinding (LAG) with CH3CNNot specified15 minutes95% rsc.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and, consequently, a dramatic reduction in reaction times. researchgate.netmdpi.com The application of microwave-assisted organic synthesis (MAOS) has been shown to not only accelerate reaction rates but also to improve product yields and purity. researchgate.netmdpi.com

In the context of preparing derivatives and complexes related to isonicotinohydrazide, microwave-assisted methods have proven to be particularly effective. For instance, the synthesis of Schiff bases of isoniazid, a precursor to this compound, has been accomplished with significantly shorter reaction times and higher yields compared to traditional refluxing methods. mdpi.comdntb.gov.ua One study reported that microwave-assisted synthesis of isoniazid Schiff bases was 20 to 45 times faster than the conventional method, which required 6 to 8 hours of refluxing. mdpi.com

The efficiency of microwave-assisted synthesis can be quantified by comparing reaction times and yields with conventional methods. The following table provides a comparative overview based on the synthesis of isoniazid Schiff bases, illustrating the enhanced efficiency of the microwave-assisted approach. mdpi.com

Synthesis MethodReaction TimeAverage Yield
Microwave-Assisted10 - 20 minutes98.5%
Conventional6 - 8 hours95.0%

The use of microwave irradiation in the synthesis of transition metal complexes of Schiff bases derived from isoniazid has also been explored. researchgate.netscispace.com These studies highlight the eco-friendly nature of this technique, as it often minimizes the use of hazardous solvents and reduces energy consumption. researchgate.net The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive method for the preparation of this compound and its derivatives, facilitating faster discovery and development of new coordination compounds. researchgate.net

Solvent-Free Methods in the Synthesis of this compound

In a concerted effort to develop more sustainable chemical processes, solvent-free synthesis, also known as mechanochemistry or solid-state synthesis, has gained prominence. beilstein-journals.orgrsc.org This approach involves the grinding or milling of solid reactants, often in the absence of any solvent, to initiate a chemical reaction. beilstein-journals.orgrsc.org The mechanical energy supplied during this process can overcome activation energy barriers and facilitate the formation of new chemical bonds. The primary advantages of solvent-free methods are the significant reduction or complete elimination of solvent waste, operational simplicity, and often, quantitative product yields. beilstein-journals.orgrsc.org

The mechanochemical synthesis of copper(II) complexes has been successfully demonstrated for a variety of ligands, including those structurally related to isonicotinohydrazide. For example, the solvent-free synthesis of a microporous metal-organic framework, [Cu(INA)2] (where INA is isonicotinic acid, a related compound), was achieved by simply grinding copper acetate and isonicotinic acid together for 10 minutes, resulting in a quantitative yield. rsc.org This highlights the remarkable efficiency of mechanochemical methods.

Furthermore, mechanochemical synthesis has been employed for the preparation of copper(I)-N-heterocyclic carbene (NHC) complexes, which are important catalysts. beilstein-journals.orgrsc.org These methods avoid the use of organic solvents and can be performed under aerobic conditions, further enhancing their green credentials. rsc.org In some cases, a small amount of a liquid, known as liquid-assisted grinding (LAG), is used to enhance the reaction rate and crystallinity of the product. ajol.infoacs.org

The synthesis of Schiff base complexes of various metals, including copper, has been achieved through solvent-assisted mechanochemical methods, yielding products in high percentages (78.7–90.7%) within a short reaction time of 30 minutes. ajol.info The choice of the assisting solvent can influence the crystallinity and phase purity of the final product. ajol.info

The following table summarizes the key features and advantages of solvent-free synthesis for copper complexes, based on reported findings.

FeatureDescriptionReference
Methodology Grinding or milling of solid reactants. beilstein-journals.orgrsc.org
Reaction Time Typically very short, often in the range of minutes. rsc.orgajol.info
Yield Often high to quantitative. rsc.orgajol.info
Environmental Impact Significantly reduced due to the absence of bulk solvents. beilstein-journals.orgrsc.org
Applicability Synthesis of metal-organic frameworks and coordination complexes. beilstein-journals.orgrsc.orgrsc.org

Solvent-free and catalysis-free approaches have also been utilized for the solid-state in situ growth of crystalline isoniazid hydrazones, demonstrating the versatility of these methods in generating derivatives of isonicotinohydrazide. ijcr.infoijcr.info The simplicity, efficiency, and environmentally benign nature of solvent-free synthesis make it a highly promising route for the production of this compound coordination compounds.

Structural Elucidation and Crystallographic Analysis of Cupric Isonicotinohydrazide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. This method has been employed to determine the detailed molecular and supramolecular structure of a cupric isonicotinohydrazide complex.

A prepared copper(II)-isoniazid complex has been analyzed by single-crystal X-ray diffraction. The analysis revealed that the complex crystallizes in the orthorhombic system. nih.gov The specific space group was identified as P2(1)2(1)2(1). The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined to be a = 9.575 Å, b = 14.855 Å, and c = 7.056 Å. nih.govacs.org

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
a (Å)9.575
b (Å)14.855
c (Å)7.056

The coordination geometry around the central copper(II) ion is a critical aspect of the complex's structure. In the studied this compound complex, which also contains chloride ions, the copper atom exhibits a square planar coordination geometry. nih.govacs.org The coordination sphere is occupied by the carbonyl oxygen and the terminal amino nitrogen atom of the isonicotinohydrazide (isoniazid) ligand, along with two chlorine atoms. nih.govacs.org The copper atom is slightly displaced by 0.4 Å from the plane formed by the four coordinating atoms. acs.org

Depending on the specific synthesis conditions and the co-ligands present, copper-isoniazid complexes can exist as either discrete monomeric units or extended polymeric structures. While some copper(II) complexes with isonicotinohydrazide derivatives exist as monomers researchgate.net, others form polymeric chains. researchgate.netscielo.org.mx For instance, a new polymeric copper(II) complex derived from a Schiff base of isonicotinohydrazide has been reported where the ligand bridges multiple copper centers. researchgate.net Spectroscopic analysis of another copper-isoniazid complex suggests a polymeric structure where the isoniazid (B1672263) ligand acts as a bridge between two different copper ions. scielo.org.mx The formation of either a monomeric or polymeric structure is highly dependent on the coordination behavior of the isonicotinohydrazide ligand and any other coordinating species present. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, which can be considered a "fingerprint" for a specific crystalline solid. sci-hub.se PXRD is used to confirm the phase purity of a synthesized compound and can be used to determine crystallite size. researchgate.netijirmf.com The diffraction pattern of a this compound powder would consist of a series of peaks at specific 2θ angles, corresponding to the different crystal planes (hkl) according to Bragg's Law. rutgers.edu This pattern can be compared to a reference pattern or a pattern simulated from single-crystal X-ray diffraction data to confirm the identity and purity of the bulk material. sci-hub.se Studies on related copper complexes have utilized PXRD to confirm the crystalline nature and to investigate changes in the crystal structure upon external stimuli like gamma irradiation. researchgate.net

Assessment of Phase Purity and Crystallinity

Before proceeding with a detailed structural analysis, it is crucial to establish the phase purity and crystallinity of the synthesized material. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for this purpose. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ).

In the analysis of this compound and its related complexes, PXRD is employed to confirm that the synthesized bulk material consists of a single, homogenous crystalline phase. The experimental PXRD pattern of the synthesized sample is compared with a simulated pattern derived from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns, with no significant extra peaks, indicates a high phase purity of the bulk sample. ajol.info The sharpness and intensity of the diffraction peaks in the PXRD pattern are indicative of the degree of crystallinity. Well-defined, sharp peaks suggest a highly crystalline material, whereas broad, diffuse peaks can indicate the presence of amorphous content or very small crystallites.

For newly synthesized coordination compounds where single crystals suitable for X-ray diffraction have not been grown, PXRD is the principal method for structural characterization. The diffraction patterns can reveal the crystalline nature of the powder and can be indexed to determine the unit cell parameters. For instance, studies on various metal complexes with isonicotinohydrazide derivatives have utilized PXRD to confirm their crystalline nature. researchgate.net

Determination of Lattice Parameters from PXRD Data

The precise geometry and dimensions of the unit cell, the fundamental repeating unit of a crystal, are defined by the lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters can be determined from the positions of the diffraction peaks in a PXRD pattern through a process called indexing.

For a well-characterized complex of copper(II) with isonicotinohydrazide (isoniazid) and two chloride ions, single-crystal X-ray diffraction analysis has provided detailed structural information. The analysis revealed an orthorhombic crystal system for this complex.

The determined lattice parameters for this specific this compound complex are presented in the table below.

Lattice ParameterValue
a9.575 Å
b14.855 Å
c7.056 Å
α90°
β90°
γ90°
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)

Data sourced from a study on a copper(II)-isoniazid complex.

In this structure, the copper(II) ion is in a square planar coordination environment, bonded to the carbonyl oxygen and hydrazide amino nitrogen atoms of the isonicotinohydrazide ligand, as well as two chloride ions. The complexing with the copper(II) ion does not cause a significant alteration in the molecular conformation of the isonicotinohydrazide molecule itself.

Spectroscopic Characterization Techniques for Cupric Isonicotinohydrazide Complexes

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for elucidating the structure of metal complexes by identifying the functional groups of the ligand involved in coordination with the metal ion.

The comparison between the FT-IR spectrum of the free isonicotinohydrazide ligand (or its Schiff base derivative) and its copper(II) complex reveals the binding sites. Isonicotinohydrazide and its derivatives typically coordinate to the Cu(II) ion through the carbonyl oxygen and the azomethine nitrogen atoms. journalirjpac.comresearchgate.net This coordination is confirmed by observable shifts in the vibrational frequencies of the C=O (carbonyl) and C=N (azomethine/imine) groups. bioline.org.br

Upon complexation, the absorption band corresponding to the C=O group often shifts to a lower wavenumber, indicating a weakening of the bond due to the drainage of electron density towards the copper ion. mdpi.comamazonaws.com Similarly, a shift in the C=N stretching frequency, typically to a lower wavenumber, confirms the involvement of the azomethine nitrogen in chelation. bioline.org.brijcr.info The disappearance of the ligand's N-H stretching band can also indicate deprotonation and subsequent coordination of the enolic oxygen atom. Furthermore, the formation of new, weaker bands in the far-infrared region of the spectrum, which are absent in the free ligand, can be assigned to the stretching vibrations of newly formed Cu-O and Cu-N bonds, providing direct evidence of coordination. ijcr.info

The specific shifts in the vibrational frequencies of the ligand upon coordination with Cu(II) provide quantitative data on the binding interaction. For instance, in a complex derived from (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide, the ν(C=O) band shifted from 1668 cm⁻¹ in the free ligand to 1305 cm⁻¹ in the Cu(II) complex, while the ν(C=N) band shifted from 1596 cm⁻¹ to 1577 cm⁻¹. ijcr.info New bands appearing around 638 cm⁻¹ and 458 cm⁻¹ were attributed to ν(Cu-O) and ν(Cu-N) vibrations, respectively. ijcr.info In another study involving a Schiff base of isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde, complexation with Cu²⁺ caused the imine band at 1647 cm⁻¹ to shift to 1621 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Isonicotinohydrazide Ligands and their Cu(II) Complexes

Functional GroupFree Ligand (Typical Range)Cu(II) Complex (Typical Range)Inference
ν(C=O) 1660-16901640-1660 or ~1300 (enol form)Coordination of carbonyl/enolic oxygen. mdpi.comijcr.info
ν(C=N) 1590-16101570-1600Coordination of azomethine nitrogen. bioline.org.brijcr.info
ν(Cu-N) -450-500Formation of a new bond between copper and nitrogen. ijcr.info
ν(Cu-O) -590-640Formation of a new bond between copper and oxygen. ijcr.infomdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the complex, which provides information about its geometry and the nature of the metal-ligand bonding.

The electronic spectra of cupric isonicotinohydrazide complexes typically display two main types of absorption bands: ligand-centered transitions and metal-centered transitions.

Intra-ligand Transitions: Bands observed at higher energies (shorter wavelengths, typically in the UV region < 350 nm) are usually assigned to π→π* and n→π* transitions originating within the aromatic rings and C=N/C=O groups of the isonicotinohydrazide ligand. ijcr.info These bands may experience a shift upon complexation. ijcr.info

Charge Transfer (CT) Transitions: Intense bands, often appearing in the near-UV or visible region (e.g., ~400-450 nm), are attributed to ligand-to-metal charge transfer (LMCT) transitions. ijcr.infonih.gov These occur when an electron is excited from a ligand-based orbital to a metal-based d-orbital.

d-d Transitions: For Cu(II) complexes, which have a d⁹ electronic configuration, a broad, weaker absorption band is often observed in the visible region (e.g., 550-600 nm). bch.roscielo.org.mx This band corresponds to the promotion of an electron between the d-orbitals of the copper ion, which are no longer degenerate in the ligand field. The position of this d-d band is sensitive to the coordination geometry around the Cu(II) ion, with square-planar and distorted octahedral geometries being common. bch.roresearchgate.net

UV-Vis spectrophotometry is a powerful technique for studying the formation and stoichiometry of complexes in solution. By monitoring the change in absorbance at a specific wavelength (often the λmax of the complex) while systematically varying the concentrations of the metal ion and the ligand, one can determine the metal-to-ligand ratio in the complex. jocpr.com

A common approach is the continuous variation method (Job's plot), where the mole fraction of the ligand is varied while keeping the total molar concentration of the metal and ligand constant. The stoichiometry is determined from the mole fraction at which the maximum absorbance is observed. rsc.orgdergipark.org.tr For example, a spectrophotometric study of N'-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide (ACPINH) with Cu(II) showed the formation of a 1:2 (metal:ligand) complex at pH 6.0, with a maximum absorbance at 365 nm. jocpr.comjocpr.comresearchgate.net Such titrations can also be used to calculate the formation or association constant (Kₐ) of the complex, which quantifies its stability. rsc.org

Table 2: Typical Electronic Transitions in this compound Complexes

Transition TypeWavelength Range (nm)Assignment
Intra-ligand 260-350π→π* and n→π* transitions within the ligand. ijcr.info
Charge Transfer (LMCT) 360-450Ligand-to-Metal Charge Transfer. ijcr.infonih.gov
d-d Transition 550-700Electronic transitions between d-orbitals of the Cu(II) ion. bch.ro

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) spectroscopy is a highly sensitive technique specifically for studying species with unpaired electrons, such as the d⁹ Cu(II) ion. It provides detailed information about the coordination environment, the geometry of the complex, and the covalent character of the metal-ligand bonds. mdpi.comscielo.org.mx

The EPR spectra of Cu(II) complexes are typically recorded in both polycrystalline (solid) state and in a frozen solution (e.g., DMSO at 77 K). mdpi.com The shape of the spectrum and the calculated g-values (g|| and g⊥) are indicative of the complex's geometry. Axial spectra (g|| > g⊥ > 2.0023) are characteristic of tetragonally distorted octahedral or square-planar geometries, suggesting the unpaired electron resides primarily in the dx²-y² orbital. mdpi.comresearchgate.net Rhombic spectra, with three different g-values (g₁, g₂, g₃), indicate a lower symmetry environment. mdpi.com

The g-values, along with the parallel hyperfine coupling constant (A||), are used to calculate orbital reduction or bonding parameters (α² and β²). The parameter α² provides a measure of the covalency of the in-plane σ-bonds, while β² relates to the in-plane π-bonds. mdpi.com The geometric parameter G, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), is used to assess the extent of exchange interaction between copper centers in a polycrystalline sample. A G value greater than 4 suggests negligible exchange interaction, whereas a value less than 4 indicates a considerable exchange interaction. mdpi.com

Table 3: Representative EPR Parameters for this compound Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic derivatives or ligands)

While the paramagnetic nature of Cu(II) makes its complexes generally unsuitable for direct NMR analysis due to significant line broadening, NMR spectroscopy is indispensable for characterizing the isonicotinohydrazide ligand itself and its diamagnetic metal complexes (e.g., Zn(II) or Cd(II) derivatives). researchgate.netejbps.comtandfonline.com This provides a reference for understanding the ligand's structure and confirming its coordination mode in the paramagnetic complexes. ejbps.com

¹H and ¹³C NMR spectra are used to confirm the structure of the isonicotinohydrazide ligand and its derivatives, such as Schiff bases formed by condensation reactions. brieflands.comlbp.world In the ¹H NMR spectrum of isonicotinohydrazide or its Schiff base derivatives in a solvent like DMSO-d₆, characteristic signals are observed for the various protons. brieflands.comchemicalbook.com For example, signals corresponding to the amide proton (-NH), azomethine proton (-CH=N-), and the aromatic protons of the pyridine (B92270) ring can be identified. tandfonline.combrieflands.comlbp.world

Upon formation of a diamagnetic complex, shifts in these signals provide strong evidence for coordination. For instance, a downfield shift of the azomethine proton signal in the complex's spectrum compared to the free ligand suggests the coordination of the azomethine nitrogen to the metal center. mdpi.comtandfonline.com Similarly, changes in the chemical shift of the amide proton can indicate the involvement of the carbonyl oxygen in coordination. ejbps.com

¹³C NMR spectroscopy complements the proton NMR data. The chemical shifts of carbon atoms, particularly the carbonyl carbon (C=O) and the azomethine carbon (C=N), are sensitive to the coordination event. mdpi.com A downfield shift of the carbonyl carbon signal in the spectrum of a diamagnetic complex compared to the free ligand is indicative of the carbonyl oxygen's coordination to the metal ion. mdpi.comejbps.com

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isonicotinohydrazide Derivatives and Diamagnetic Complexes

CompoundKey Proton/CarbonFree Ligand (δ, ppm)Diamagnetic Complex (δ, ppm)Inferred CoordinationReference
Isoniazid-Schiff Base-NH (Amide)~10.72 - 13.5~12.3 (Shifted)Carbonyl Oxygen tandfonline.combrieflands.com
Isoniazid-Schiff Base-CH=N (Azomethine)~8.7 - 8.9~9.2 - 9.3 (Downfield Shift)Azomethine Nitrogen mdpi.comtandfonline.com
Isoniazid-Schiff BaseC=O (Carbonyl)~160~161.7 (Downfield Shift)Carbonyl Oxygen mdpi.com

Note: Chemical shifts are highly dependent on the specific ligand structure, solvent, and metal ion. The values are approximate and serve for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and confirm the stoichiometry of newly synthesized this compound complexes. It also provides valuable information about their fragmentation patterns. nih.gov

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment (FAB) mass spectrometry are commonly employed. mdpi.comnih.gov The mass spectrum of a complex typically shows a peak corresponding to the molecular ion [M]⁺ or related species like [M+H]⁺ or [M+Na]⁺. nih.govijcr.info The observed mass-to-charge ratio (m/z) of this peak is compared with the calculated molecular weight based on the proposed chemical formula. A good agreement between the found and calculated values confirms the stoichiometry of the complex, for example, a 1:2 metal-to-ligand ratio. nih.gov In one study, the ESI mass spectrum of a copper(II) complex showed a molecular ion peak at m/z 820, which was in good agreement with the calculated value of 819.9 for a [Cu(L)₂] structure, confirming the formation of the complex. nih.gov

Mass spectrometry can also elucidate the structural features of complexes by analyzing their fragmentation patterns. researchgate.netekb.eg Upon ionization, the molecular ion can break down into smaller, stable fragments. The analysis of these fragment ions can help to confirm the structure of the ligand and its coordination to the metal. For instance, the mass spectrum of an isonicotinohydrazide derivative complex might show peaks corresponding to the free ligand, the ligand without certain side groups, and fragments containing the metal ion. ijcr.inforesearchgate.net The fragmentation pattern of the free ligand often serves as a reference. The appearance of a peak corresponding to the protonated ligand [L+H]⁺ is common in the spectra of the complexes, indicating the stability of the ligand moiety. ijcr.info

Computational and Theoretical Investigations of Cupric Isonicotinohydrazide

Density Functional Theory (DFT) Calculations

Density functional theory has emerged as a powerful tool for investigating the properties of metal complexes, offering a balance between computational cost and accuracy. For cupric isonicotinohydrazide and its analogues, DFT calculations have been instrumental in understanding their molecular geometry, electronic structure, and spectroscopic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound complex. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Studies on copper complexes of isoniazid (B1672263) derivatives have consistently shown that the isoniazid ligand coordinates to the copper(II) ion. nih.govresearchgate.net The coordination often occurs in a bidentate fashion through the carbonyl oxygen atom and the amino nitrogen of the hydrazide group. researchgate.netresearchgate.net

In a typical square planar geometry around the Cu(II) ion, two isoniazid molecules can coordinate to the metal center. nih.govresearchgate.net The remaining coordination sites can be occupied by other ligands, such as chloride ions, depending on the synthesis conditions. nih.gov The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the stability and reactivity of the complex. For instance, complexing with copper(II) generally does not lead to significant alterations in the molecular conformation of isoniazid itself. nih.gov

The electronic structure of the complex, including the distribution of electron density and the nature of the metal-ligand bonds, is also elucidated through DFT. These calculations confirm the transfer of charge from the ligand to the metal ion, a key feature of coordination complexes.

Table 1: Selected Optimized Geometric Parameters for a Model Cu(II)-Isoniazid Complex (Note: The following data is illustrative and based on typical findings for similar Cu(II)-isoniazid complexes as specific data for the parent this compound is not available in the cited literature.)

ParameterBond Length (Å)Bond Angle (°)
Cu-O (carbonyl)~1.95
Cu-N (hydrazide)~2.02
O-Cu-N~85-90
N-Cu-N~170-180
O-Cu-O~90-95

This table presents hypothetical yet representative values for the geometry of a this compound complex, derived from published data on analogous structures.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. tandfonline.comresearchgate.net

In this compound complexes, the HOMO is typically localized on the ligand, indicating that it is the primary site for electron donation. The LUMO, on the other hand, is often centered on the copper ion, suggesting it is the electron-accepting site. researchgate.net A smaller HOMO-LUMO gap in the complex compared to the free isoniazid ligand suggests that the complex is more reactive, which may contribute to its enhanced biological activity. journalajocs.com This enhanced reactivity is often attributed to the charge transfer that occurs upon complexation. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Model Cu(II)-Isoniazid Complex (Note: The following data is illustrative and based on typical findings for similar Cu(II)-isoniazid complexes as specific data for the parent this compound is not available in the cited literature.)

Molecular OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -3.5
HOMO-LUMO Gap (ΔE)~ 3.0

This table provides representative energy values for the frontier molecular orbitals in a this compound complex, based on computational studies of related compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors represent regions of positive potential, prone to nucleophilic attack.

For this compound, MEP analysis reveals that the negative potential is concentrated around the oxygen and nitrogen atoms of the isoniazid ligand that are not involved in coordination, as well as any anionic ligands present. researchgate.net The region around the copper ion and the hydrogen atoms exhibits a positive potential. This information is crucial for predicting how the complex will interact with biological macromolecules, such as DNA or proteins. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, the coordination mode of the ligand can be confirmed. nih.gov For this compound, the calculated vibrational spectra typically show a shift in the stretching frequencies of the C=O and N-H groups of the isoniazid ligand upon coordination to the copper ion. nih.gov These shifts provide strong evidence for the involvement of the carbonyl oxygen and hydrazide nitrogen in bonding with the metal. nih.gov

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the complex. tandfonline.com The calculated spectra can help in assigning the observed electronic transitions, such as d-d transitions of the copper ion and ligand-to-metal charge transfer (LMCT) bands. tandfonline.com

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for a Model Cu(II)-Isoniazid Complex (Note: The following data is illustrative and based on typical findings for similar Cu(II)-isoniazid complexes as specific data for the parent this compound is not available in the cited literature.)

Vibrational ModeFree IsoniazidCu(II) Complex
ν(N-H)~3300~3200
ν(C=O)~1670~1610
ν(Cu-N)-~450
ν(Cu-O)-~350

This table shows a comparison of theoretical vibrational frequencies for free isoniazid and its cupric complex, highlighting the shifts upon coordination.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and stability.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the complex and how it might adapt its shape to bind to a biological target. researchgate.net

Ligand-Metal Interaction Dynamics

Computational and theoretical investigations into this compound have provided significant insights into the dynamics of the interaction between the Cu(II) ion and the isonicotinohydrazide (INH) ligand. These studies, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, elucidate the nature of the coordination, the stability of the complex, and the electronic interplay between the metal center and the ligand.

The coordination of the isonicotinohydrazide ligand to the cupric ion typically occurs through specific donor atoms. Spectroscopic and theoretical studies have shown that the INH ligand can act as a bidentate or tridentate ligand. researchgate.netijcr.info In many documented complexes, coordination involves the carbonyl oxygen atom and the azomethine nitrogen atom. researchgate.netresearchgate.net DFT calculations have been instrumental in determining the optimized geometry and electronic structure of these complexes. tandfonline.comresearchgate.net For instance, in some Schiff base derivatives of isonicotinohydrazide, DFT studies at the B3LYP/6-31G++ (d, p) level of theory have been used to replicate the structure and geometry of the ligand and its metal complexes. tandfonline.comresearchgate.net

The geometry of the resulting this compound complex is a key aspect of the ligand-metal interaction. Depending on the specific Schiff base and other coordinating species, geometries such as distorted octahedral, square planar, and tetrahedral have been proposed and confirmed by both experimental data and theoretical calculations. researchgate.nettandfonline.com For example, a distorted octahedral geometry is favored in some Cu(II) complexes with isonicotinohydrazide-derived Schiff bases. tandfonline.com In other cases, a square planar geometry has been confirmed for Cu(II) complexes through magnetic moment and UV-Vis spectra data. researchgate.net

Molecular dynamics simulations offer a deeper understanding of the stability and conformational dynamics of the this compound complex in solution. acs.orgnih.gov These simulations can reveal how the complex behaves over time, including the stability of the coordination bonds and the flexibility of the ligand around the metal center. acs.org For instance, MD simulations have been used to demonstrate the stability of copper complexes with hydrazone ligands, showing that the complex remains stable within the binding pocket of biological targets over simulation periods of up to 200 ns. acs.org

Furthermore, computational studies provide valuable information on the electronic properties of the ligand-metal interaction. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer interactions within the complex. tandfonline.com In many cupric complexes, a charge transfer from the ligand to the metal is observed, which can be crucial for their biological activity. ijcr.info DFT studies have also been employed to calculate quantum mechanical parameters that shed light on the chemical reactivity and stability of these complexes. researchgate.net

The table below summarizes key findings from computational studies on this compound and related complexes, highlighting the nature of the ligand-metal interaction.

Computational Method Key Findings Reference
Density Functional Theory (DFT)Determination of optimized molecular structure and geometry. tandfonline.comresearchgate.net
Elucidation of electronic properties (HOMO-LUMO analysis). tandfonline.com
Confirmation of coordination sites (carbonyl oxygen and azomethine nitrogen). researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationAssessment of complex stability in solution over time. acs.orgnih.gov
Investigation of conformational changes and ligand flexibility. acs.org

Coordination Chemistry and Physicochemical Aspects of Cupric Isonicotinohydrazide

Denticity and Coordination Sites of Isonicotinohydrazide Ligands

Isonicotinohydrazide (INH), a derivative of isonicotinic acid, is a versatile ligand capable of coordinating to metal ions in several ways. Its potential coordination sites include the pyridinic nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide moiety. scielo.org.mx This multivalency allows INH to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear, binuclear, or polymeric copper(II) complexes. scielo.org.mxresearchgate.net

The specific coordination mode is often influenced by the reaction conditions, such as pH, solvent, and the nature of the counter-anion. In its neutral form, INH can coordinate as a bidentate ligand through the carbonyl oxygen and the primary amine nitrogen. scielo.org.mx Upon deprotonation of the hydrazide group, it can act as a bidentate N,O-donor ligand. tandfonline.com Furthermore, the pyridyl nitrogen can also participate in coordination, leading to a tridentate coordination mode or the formation of bridged polymeric structures. scielo.org.mx Schiff base derivatives of isonicotinohydrazide, formed by condensation with aldehydes or ketones, introduce an additional imine nitrogen as a potential coordination site, further expanding the coordination possibilities. tandfonline.comresearchgate.net These Schiff bases can act as neutral or monoanionic tridentate ligands. tandfonline.com

Chelation Effects and Thermodynamic Stability Constants

The formation of chelate rings upon coordination of isonicotinohydrazide to a copper(II) center significantly enhances the stability of the resulting complex compared to analogous complexes with monodentate ligands. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry.

Polarographic studies have been employed to determine the stability constants of Cu(II)-isoniazid complexes. These studies have shown the formation of both 1:1 and 1:2 metal-to-ligand complexes. researchgate.net The stability of these complexes generally follows the Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes. rjptonline.org Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) have been evaluated, indicating that the complexation reactions are typically spontaneous and exothermic. researchgate.netrjptonline.org The stability of these complexes can be influenced by temperature, with stability generally decreasing as temperature increases. rjptonline.org

Complex SpeciesLog K (Stability Constant)MethodReference
[Cu(Isoniazid)]²⁺-Polarography researchgate.net
[Cu(Isoniazid)₂]²⁺-Polarography researchgate.net
Cu(II)-NCNPA-Spectrophotometry rjptonline.org

No specific log K values were available in the provided search results.

Influence of Ancillary Ligands and Anions on Complex Formation

For instance, the introduction of ligands like 1,10-phenanthroline (B135089) can lead to the formation of mixed-ligand complexes with distinct structural features. researchgate.net The choice of solvent molecules, such as methanol (B129727), can also result in their coordination to the metal center. researchgate.net

Anions can also play a crucial role, either by directly coordinating to the copper(II) ion or by influencing the crystal packing through hydrogen bonding interactions. The presence of different anions can lead to the isolation of complexes with varying stoichiometries and structures. For example, studies have reported the synthesis of copper(II) isonicotinohydrazide complexes with different anions such as chlorides and bromides, resulting in different coordination geometries. researchgate.net

Redox Behavior of the Copper(II) Center in Cupric Isonicotinohydrazide Complexes

The redox activity of the copper(II) center in these complexes is a key feature, with the Cu(II)/Cu(I) redox couple being readily accessible. This property is fundamental to their potential applications in catalysis and biological systems. nih.govbeilstein-journals.org The electron-donating or withdrawing nature of substituents on the isonicotinohydrazide ligand or ancillary ligands can modulate the redox potential of the copper center. nih.gov

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of these copper complexes. researchgate.net Studies on various this compound and related Schiff base complexes have revealed both reversible and irreversible redox processes. researchgate.net The electrochemical behavior provides insights into the stability of the different oxidation states of copper and the kinetics of electron transfer. beilstein-journals.org

For example, the cyclic voltammogram of a 1D coordination polymer, [Cu(L)(MeOH)]n, where L is a derivative of isonicotinohydrazide, showed an irreversible oxidation and both reversible and irreversible reduction waves. researchgate.net In another study, the cyclic voltammogram of a different copper complex in acetonitrile (B52724) also exhibited irreversible oxidation and reduction peaks, as well as a reversible reduction. researchgate.net The oxidation potential of isoniazid (B1672263) itself has been studied on modified electrodes, indicating its electroactive nature. nih.govmdpi.com

ComplexOxidation Potential (V)Reduction Potential (V)ReversibilityReference
[Cu(L)(MeOH)]n1.43 (Ea)0.62 (E1/2), -1.52 (Eb)Irreversible Oxidation, Reversible & Irreversible Reduction researchgate.net
Palladacyclopentadienyl complex1.43 (Ea)0.62 (E1/2), -1.52 (Eb)Irreversible Oxidation, Reversible & Irreversible Reduction researchgate.net

Note: The second entry in the table refers to a palladacyclopentadienyl complex with an acenaphthene-1,2-diimine ligand, not a this compound complex, but is included as it was part of a comparative study in the search result.

Electron Transfer Mechanisms

The mechanism of electron transfer in these complexes can be complex and is influenced by the ligand framework. The process can involve a simple electron transfer to or from the copper center, or it can be coupled with chemical steps, such as ligand dissociation or conformational changes. beilstein-journals.org The ligand can act as a non-innocent participant, being involved in the redox process itself. beilstein-journals.org For some copper complexes with redox-active ligands, the electron transfer is suggested to proceed via an electrochemical-chemical (EC) mechanism, involving a reversible electrochemical step followed by an irreversible chemical step. beilstein-journals.org The stability of the complex upon reduction can be a critical factor, and in some cases, ligand modification is necessary to improve this stability. beilstein-journals.org

Mechanistic Studies of Biological Interactions of Cupric Isonicotinohydrazide Non Clinical Focus

DNA Interaction Mechanisms (In Vitro)

The interaction of cupric isonicotinohydrazide with deoxyribonucleic acid (DNA) has been a subject of significant interest to understand its mode of action at a molecular level. In vitro studies using calf thymus DNA (ct-DNA) have provided critical insights into the binding and cleavage activities of this compound.

Spectroscopic techniques are pivotal in elucidating the binding modes of small molecules to DNA. Techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to monitor the changes that occur upon the interaction of this compound with DNA.

UV-Vis absorption titration is a common method to study drug-DNA interactions. When a compound binds to DNA, changes in the absorption spectrum, such as a shift in wavelength (bathochromic or hypsochromic shift) and a decrease in molar absorptivity (hypochromism), can indicate the mode of interaction. nih.gov For instance, a significant hypochromic effect often suggests an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com The binding constant (Kb), which quantifies the strength of the interaction, can be calculated from the spectral changes.

Fluorescence quenching is another powerful tool. If the compound is fluorescent, its fluorescence intensity may decrease upon binding to DNA. Alternatively, the displacement of a fluorescent probe, such as ethidium (B1194527) bromide (EtBr), which is known to intercalate into DNA, can be monitored. A decrease in the fluorescence of the EtBr-DNA complex upon the addition of this compound would suggest that the compound is displacing the probe, indicating a competitive binding mode, likely intercalation. nih.govmdpi.com The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). rsc.org

Circular Dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon binding of a ligand. The B-form of DNA exhibits characteristic positive and negative bands in its CD spectrum. nih.gov Studies on this compound have shown that its presence leads to significant changes in the CD spectrum of calf thymus DNA. Specifically, the positive band at 274 nm disappeared, and the mean residual ellipticity of the negative band at 246 nm decreased. nih.gov These alterations are indicative of a direct binding interaction that perturbs the secondary structure of the DNA. nih.gov Further analysis using 31P Nuclear Magnetic Resonance (NMR) has suggested that the copper ion of the complex binds to the phosphate (B84403) oxygen on the DNA backbone. nih.gov

Table 1: Illustrative Spectroscopic Data for DNA Interaction
TechniqueObserved Change with this compoundInterpretation
Circular Dichroism (CD)Disappearance of positive band (274 nm), decrease in negative band (246 nm) nih.govPerturbation of DNA secondary structure, indicating binding. nih.gov
31P NMRChemical shift changes nih.govBinding of copper to the phosphate backbone of DNA. nih.gov

To further characterize the nature of the DNA-compound interaction, hydrodynamic methods like viscosity measurements are employed. The viscosity of a DNA solution is sensitive to changes in the length of the DNA helix. nih.gov Intercalative binding, which lengthens and unwinds the DNA duplex to accommodate the bound ligand, typically leads to a significant increase in the relative viscosity of the DNA solution. mdpi.comnih.gov In contrast, non-intercalative modes, such as groove binding or electrostatic interactions, cause less pronounced or no significant change in viscosity. nih.gov

Agarose gel electrophoresis is a fundamental technique used to assess the ability of a compound to induce DNA cleavage. When plasmid DNA, such as pBR322, is subjected to electrophoresis, it typically separates into different forms, primarily the supercoiled (Form I) and the nicked circular (Form II) forms. If a compound causes single-strand breaks, it will convert the faster-migrating supercoiled form into the slower-migrating nicked form. The appearance of a linear form (Form III) indicates double-strand breaks.

Investigations have demonstrated that this compound is capable of cleaving DNA. nih.gov Gel electrophoresis experiments showed that incubating DNA with the compound resulted in DNA cleavage to varying extents, and this effect was found to be dependent on both the concentration of the compound and the incubation time. nih.gov This nuclease-like activity is a key aspect of its biological interaction mechanism with DNA.

Table 2: Summary of Hydrodynamic and Electrophoretic Findings
TechniqueGeneral PrincipleFinding for this compound
Viscosity MeasurementIntercalation increases DNA length and viscosity; groove binding has minimal effect. nih.govUsed to differentiate between intercalative and non-intercalative binding modes for copper complexes. nih.govmdpi.com
Agarose Gel ElectrophoresisMonitors the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms.Demonstrated time- and concentration-dependent cleavage of DNA. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net In the context of DNA interactions, docking simulations can provide valuable atomic-level details about how this compound might bind to the DNA double helix. These simulations can help identify preferential binding sites (e.g., major or minor groove) and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.netnih.gov

The process typically involves generating a three-dimensional structure of the this compound molecule and docking it against a known DNA structure (e.g., a B-DNA dodecamer). The results are often expressed as a binding energy or docking score, which estimates the binding affinity. mdpi.com For other metal complexes of isonicotinohydrazide, molecular docking has been utilized to support experimental findings and provide a visual representation of the interaction. spacefrontiers.org Such studies can corroborate data from spectroscopic and hydrodynamic experiments, helping to build a comprehensive model of the binding mode.

Protein and Enzyme Inhibition Mechanisms (In Vitro)

Beyond DNA, the interaction of this compound with proteins and its potential to inhibit enzyme activity are crucial for understanding its biological effects.

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the bloodstream and are often used as model proteins to study drug-protein interactions in vitro. researchgate.netnih.gov The binding of a compound to serum albumin can significantly affect its distribution and availability.

Fluorescence spectroscopy is a primary technique for studying these interactions, as proteins like BSA have intrinsic fluorescence due to their tryptophan and tyrosine residues. nih.govmdpi.com The binding of a ligand near these residues can lead to quenching of the fluorescence intensity. mdpi.com By analyzing the fluorescence quenching at different temperatures, one can determine the binding constants (Ka), the number of binding sites (n), and thermodynamic parameters (ΔH, ΔS, ΔG) of the interaction. mdpi.com This information helps to elucidate the binding mechanism, which can be static (formation of a ground-state complex) or dynamic (collisional quenching), and to identify the major forces involved (e.g., hydrophobic, electrostatic, hydrogen bonding). nih.gov

For various copper complexes, studies have shown strong quenching of BSA's intrinsic fluorescence, indicating binding. researchgate.net The mechanism is often found to be static, involving the formation of a stable complex. nih.gov

Table 3: Parameters from Protein Binding Studies
ParameterMethod of DeterminationInformation Gained
Binding Constant (Ka)Fluorescence QuenchingStrength of the protein-ligand interaction. mdpi.com
Number of Binding Sites (n)Fluorescence QuenchingStoichiometry of the binding. nih.gov
Thermodynamic Parameters (ΔH, ΔS, ΔG)Fluorescence Quenching at different temperaturesNature of the binding forces (hydrophobic, electrostatic, etc.). mdpi.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key enzyme in certain pathogens, and its inhibition is a target for drug development. Numerous studies have shown that copper (II) complexes can be potent inhibitors of urease. nih.gov

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzyme's activity by 50%. Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. researchgate.net

For many copper (II) Schiff base complexes, potent urease inhibitory activity has been reported, with IC50 values often in the micromolar or even nanomolar range, sometimes surpassing that of standard inhibitors like thiourea. nih.govresearcher.life Molecular docking simulations are frequently used in conjunction with experimental assays to predict how the inhibitor binds to the active site of the urease enzyme, providing insights into the specific interactions that lead to inhibition. nih.gov

Generation of Reactive Oxygen Species (ROS)

This compound is recognized for its capacity to generate reactive oxygen species (ROS), which are pivotal to its biological activity. This activity is primarily mediated through two key mechanisms: mimicking the function of superoxide (B77818) dismutase and catalyzing the formation of hydroxyl radicals.

Superoxide Dismutase (SOD) Mimetic Activity

While extensive research into the superoxide dismutase (SOD) mimetic activity of various copper complexes has been conducted, specific data on this compound's intrinsic SOD-like activity remains an area of ongoing investigation. However, the foundational chemistry of copper(II) complexes suggests a potential for this activity. SOD mimetic compounds catalytically convert superoxide radicals (O₂⁻) to molecular oxygen and hydrogen peroxide, a critical process in mitigating oxidative stress. The mechanism is believed to involve the reduction of Cu(II) to Cu(I) by a superoxide anion, followed by the re-oxidation of Cu(I) back to Cu(II) by another superoxide anion, thereby regenerating the catalyst and producing hydrogen peroxide.

Studies on related copper complexes have demonstrated significant SOD-like activity. For instance, certain copper complexes with ligands derived from nicotinic acid have shown potent SOD mimetic effects. It is hypothesized that this compound may operate through a similar redox cycling mechanism, contributing to a pro-oxidant environment under specific physiological conditions. It is important to note, however, that studies on isoniazid (B1672263), the parent molecule of isonicotinohydrazide, have indicated that it does not directly alter the activity of the native Cu/Zn-SOD enzyme. This suggests that the chelation of copper is essential for the manifestation of any SOD mimetic function.

Catalytic Production of Hydroxyl Radicals

This compound can facilitate the generation of highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction. In this process, the Cu(I) ion, which can be formed from the reduction of Cu(II) by reducing agents, reacts with hydrogen peroxide to produce a hydroxyl radical, a hydroxide (B78521) ion, and regenerates the Cu(II) ion. This catalytic cycle makes the complex a potent pro-oxidant.

The capacity of copper ions to catalyze the production of free oxygen radicals is a well-established contributor to copper-induced toxicity when cellular copper homeostasis is disrupted nih.gov. The formation of these hydroxyl radicals is a key component of the antimicrobial and cytotoxic effects observed with some copper complexes nih.gov. The pro-oxidant activity of such complexes can lead to significant oxidative damage to cellular components, including lipids, proteins, and DNA.

Mechanistic Insights into In Vitro Antimicrobial Action

The antimicrobial properties of this compound are multifaceted, involving the disruption of microbial cell structures, inhibition of vital metabolic processes, and interference with metal ion balance within the microbial cells.

Disruption of Microbial Cell Membrane Integrity

A primary mechanism of the antimicrobial action of this compound involves the disruption of the microbial cell membrane. The lipophilic nature of the complex, enhanced by the coordination of the isonicotinohydrazide ligand to the copper ion, facilitates its interaction with and penetration of the lipid-rich bacterial cell membrane. This interaction can lead to a loss of membrane integrity, causing leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately resulting in cell death.

Studies on other copper complexes have demonstrated their ability to cause significant damage to bacterial cell membranes, leading to increased permeability mdpi.com. This disruption can be quantified by measuring the release of cytoplasmic materials that absorb light at 260 nm mdpi.com. The binding of the copper complex to the membrane or its passive diffusion through it are potential mechanisms leading to this increased permeability mdpi.com.

Inhibition of Essential Metabolic Pathways in Microorganisms

Once inside the microbial cell, this compound can interfere with essential metabolic pathways, further contributing to its antimicrobial effect. The copper ion can bind to the active sites of various enzymes, particularly those containing sulfhydryl groups, leading to their inactivation. This can disrupt critical processes such as cellular respiration and nutrient metabolism.

Furthermore, the generation of ROS, as discussed previously, can cause widespread oxidative damage to key metabolic enzymes, rendering them non-functional. This dual action of direct enzymatic inhibition and ROS-mediated damage makes this compound a potent inhibitor of microbial metabolism.

Perturbation of Metal Ion Homeostasis within Microbial Cells

The presence of exogenous copper from the this compound complex can disrupt the delicate balance of metal ions within microbial cells. An excess of copper ions can displace other essential metal ions, such as iron and zinc, from their respective binding sites in metalloenzymes, leading to a loss of their catalytic function nih.gov.

Data Tables

Table 1: Reactive Oxygen Species Generation by this compound

MechanismDescriptionKey Reactive Species
SOD Mimetic Activity (Hypothesized) Catalytic dismutation of superoxide anions (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).Hydrogen Peroxide (H₂O₂)
Fenton-Like Reaction Catalytic decomposition of hydrogen peroxide (H₂O₂) in the presence of the reduced copper complex (Cu⁺) to form hydroxyl radicals (•OH).Hydroxyl Radical (•OH)

Table 2: Antimicrobial Mechanisms of this compound

MechanismTargetConsequence
Membrane Disruption Microbial cell membraneIncreased permeability, leakage of intracellular contents, cell lysis.
Metabolic Inhibition Essential enzymes (e.g., those in respiratory chain)Disruption of cellular respiration, inhibition of nutrient metabolism.
Metal Ion Homeostasis Perturbation Metalloenzymes, metal ion transportersDisplacement of essential metal ions, loss of enzyme function, metal-induced toxicity.

Catalytic Applications of Cupric Isonicotinohydrazide Complexes

Oxidation Reactions

Cupric isonicotinohydrazide complexes have demonstrated significant catalytic activity in oxidation reactions, leveraging the redox potential of the copper center. These complexes can activate oxidants like peroxides to generate reactive oxygen species that subsequently oxidize various organic substrates.

Research has shown that copper(II) complexes with derivatives of isonicotinohydrazide are effective catalysts for the oxidation of alkanes and alcohols using peroxides as the oxidant. researchgate.net In these reactions, it is proposed that hydroxyl radicals play a key role in the oxidation process. researchgate.net For instance, the oxidation of cyclohexane (B81311) using a this compound derivative complex resulted in a maximum product yield of up to 50%. researchgate.net

Furthermore, related systems where copper complexes are immobilized on supports functionalized with isonicotinic acid (a closely related precursor) have been successfully used for the oxidation of alcohols. These catalysts, when combined with hydrogen peroxide (H₂O₂), can facilitate the oxidation of alcohols in organic solvents like acetonitrile (B52724). rsc.org The heterogeneous nature of these catalysts allows for easy separation and potential reuse. rsc.org

Table 1: Catalytic Oxidation of Organic Substrates
SubstrateCatalyst SystemOxidantKey FindingReference
CyclohexaneCopper(II) complex with an isonicotinohydrazide derivativePeroxidesMaximum product yield reached 50%. researchgate.net researchgate.net
AlcoholsFe₃O₄@ISNA@CuL1 (ISNA = isonicotinic acid)H₂O₂Effective oxidation in acetonitrile. rsc.org rsc.org

Reduction Reactions

While more commonly recognized for their oxidative capabilities, copper complexes, including those with ligands related to isonicotinohydrazide, also show promise in catalytic reduction reactions. An example is the reduction of nitroarenes. A magnetically separable catalyst, synthesized by attaching a copper(II) complex to magnetic nanoparticles modified with isonicotinic acid, has proven effective for the reduction of nitroarenes using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an aqueous environment. rsc.org This catalytic system demonstrates stability in aqueous media and can be recycled multiple times without a significant loss of activity. rsc.org

C-C and C-X Coupling Reactions (e.g., C-N Coupling)

This compound complexes have shown excellent activity in cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are vital in the synthesis of pharmaceuticals and other complex organic molecules. Copper catalysts are particularly attractive for these transformations as they offer a more economical alternative to expensive palladium-based systems. sciensage.info

A notable application is in C-N coupling reactions, specifically the amination of aryl halides. A cupric complex of a substituted isonicotinohydrazide, [Cu(C₁₄H₁₀N₄O₂)₂Cl₂], has been identified as a highly active catalyst for the amination of bromobenzene (B47551) with aniline (B41778), selectively producing diphenylamine. sciensage.info This demonstrates the potential of these complexes to facilitate the formation of C-N bonds efficiently. sciensage.info

Additionally, immobilized this compound catalysts have been developed for C-X coupling. A nano-catalyst consisting of copper immobilized on isonicotinic acid hydrazide-functionalized magnetite (Fe₃O₄@INH@Cu) serves as an effective heterogeneous catalyst for the synthesis of phenols (C-O coupling) and anilines (C-N coupling) from aryl halides. researchgate.net This system utilizes potassium hydroxide (B78521) as the hydroxide source for phenol (B47542) synthesis and ammonium (B1175870) acetate (B1210297) as the amine source for aniline synthesis. researchgate.net

Table 2: C-X Coupling Reactions Catalyzed by this compound Complexes
Reaction TypeSubstratesCatalystProductReference
C-N Coupling (Amination)Aniline and Bromobenzene[Cu(C₁₄H₁₀N₄O₂)₂Cl₂]Diphenylamine sciensage.info
C-O Coupling (Hydroxylation)Aryl halides and KOHFe₃O₄@INH@CuPhenols researchgate.net
C-N Coupling (Amination)Aryl halides and NH₄OAcFe₃O₄@INH@CuAnilines researchgate.net

Heterogeneous Catalysis and Immobilization Strategies for this compound

To overcome challenges associated with homogeneous catalysts, such as difficult separation and recovery, significant effort has been directed towards the immobilization of this compound complexes onto solid supports. This approach creates heterogeneous catalysts that are easily separable, recyclable, and often more stable. naturalspublishing.com

A prominent strategy involves the use of magnetic nanoparticles. A nano-catalyst has been fabricated with a core of magnetic Fe₃O₄ nanoparticles, functionalized with isonicotinic acid hydrazide (INH), and subsequently complexed with copper (Fe₃O₄@INH@Cu). researchgate.net The isonicotinic acid hydrazide acts as a bidentate ligand to anchor the copper to the nanoparticle surface. researchgate.net This magnetic catalyst can be easily recovered from the reaction mixture using an external magnet and has demonstrated high activity and reusability in cross-coupling reactions. rsc.orgresearchgate.net The catalyst is stable up to 300 °C, allowing for a wide range of reaction temperatures. researchgate.net Studies have shown that such catalysts can be recycled up to five times without a significant drop in catalytic activity. rsc.org This method of immobilization provides an eco-friendly and economical catalytic system with straightforward preparation and purification. researchgate.net

Advanced Materials Science Applications of Cupric Isonicotinohydrazide

Design and Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of isonicotinohydrazide to act as a bridging ligand facilitates the formation of extended one-, two-, and three-dimensional structures with copper ions, leading to the creation of coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by their crystalline nature and, in the case of MOFs, their porous structures.

Synthesis of Extended Cupric Isonicotinohydrazide Architectures

The synthesis of extended architectures involving this compound and its derivatives is typically achieved through solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel. cmu.edu These methods allow for the slow crystallization of the coordination polymers or MOFs. The choice of solvent, temperature, and the presence of modulating agents can influence the final structure and dimensionality of the resulting material. For instance, the reaction of a Schiff base ligand derived from isonicotinohydrazide with copper nitrate (B79036) in methanol (B129727) can yield a polymeric copper(II) complex. tandfonline.com The resulting structures often feature copper centers with various coordination geometries, such as square pyramidal or octahedral, linked by the isonicotinohydrazide-based ligands. tandfonline.comresearchgate.net

Table 1: Synthesis Conditions for this compound-Based Coordination Polymers
LigandCopper SaltSynthesis MethodResulting Structure
N'-(pyridin-2-ylmethylene)isonicotinohydrazideCopper(II) nitrateSlow evaporation in methanol1D polymeric chain
IsonicotinohydrazideCopper(II) nitrateSolvothermal3D Metal-Organic Framework
N'-(3,5-di-tert-butyl-2-hydroxy-benzylidene) isonicotinohydrazideCopper(II) acetate (B1210297)Solution mixing at ambient temperatureDiscrete dinuclear complex

Potential in Gas Adsorption and Separation

Metal-organic frameworks constructed from copper ions and organic linkers are renowned for their potential in gas adsorption and separation, primarily due to their high surface areas and tunable pore sizes. rsc.orgnih.gov While specific data for MOFs based solely on this compound is limited, the broader class of copper-based MOFs demonstrates significant promise. These materials can exhibit selective uptake of gases like carbon dioxide over nitrogen or methane, a critical requirement for applications such as flue gas purification and natural gas upgrading. mdpi.commdpi.com The presence of open metal sites and specific functional groups within the pores can enhance the affinity for certain gas molecules. rsc.org For example, a copper-based MOF, SXU-5, has shown a CO2 uptake of 56 cm³/g at 298 K and a high selectivity for CO2 over N2. mdpi.com Another example, MOF-14, also demonstrates high selectivity for CO2 over N2. nih.gov

Table 2: Gas Adsorption Properties of Representative Copper-Based MOFs
MOFGasUptake (cm³/g at 298 K and 1 bar)Selectivity (CO₂/N₂)
SXU-5CO₂56.6118
SXU-5N₂3.5-
MOF-14CO₂~70High
MOF-14N₂~5-

Electrochemical Sensing Applications

The electrochemical activity of the copper center in this compound complexes makes them attractive candidates for the development of electrochemical sensors. These sensors can be designed to detect a variety of chemical and biological analytes with high sensitivity and selectivity.

Development of Sensors for Chemical Analytes

This compound and related copper complexes can be immobilized on electrode surfaces to create chemically modified electrodes for the detection of various analytes. The copper center can act as a catalyst for the electrochemical oxidation or reduction of the target molecule, leading to a measurable current response. For example, electrodes modified with copper-based materials have been successfully employed for the detection of hydrazine, a toxic and carcinogenic compound. researchgate.net These sensors can exhibit low detection limits and wide linear response ranges. Similarly, the electrocatalytic properties of copper complexes can be harnessed for the detection of nitroaromatic compounds, which are common environmental pollutants.

Table 3: Performance of Copper-Based Electrochemical Sensors for Chemical Analytes
Electrode ModifierAnalyteLinear RangeLimit of Detection (LOD)
Copper Nitroprusside/3-aminopropylsilicaHydrazineTwo linear regions2.4 x 10⁻⁴ M
Ti₃AlC₂ MAX PhaseHydrazine1–50 µM0.01 µM nih.gov
MoS₂ Quantum DotsHydrazine100 µM - 1 mM34.8 µM mdpi.com

Biosensing Platforms for Biomolecules

The principles of electrochemical sensing with this compound can be extended to the detection of biologically important molecules. Non-enzymatic biosensors based on copper and its oxides have shown great promise for the detection of glucose and hydrogen peroxide. nih.govmdpi.com In these sensors, the copper species directly catalyzes the oxidation of the target biomolecule. For instance, in glucose sensing, Cu(II) is oxidized to Cu(III), which then facilitates the oxidation of glucose to gluconolactone. nih.gov This approach avoids the use of enzymes, which can be unstable and expensive. This compound-based materials could offer a stable and cost-effective platform for such biosensors.

Table 4: Performance of Copper-Based Biosensors for Biomolecules
Sensing MaterialAnalyteLinear RangeLimit of Detection (LOD)
Copper Oxide NanoparticlesGlucose0.5–5.0 mM mdpi.com0.002 mM mdpi.com
Cu₂O NanoparticlesGlucose0.28–2.8 mM frontiersin.org1.37 µM frontiersin.org
Bi-BTC-Cu-TCPPHydrogen Peroxide10–120 μM rsc.org0.20 μM rsc.org
Cu-Mg-Al Calcined Layered Double Hydroxide (B78521)Hydrogen PeroxideNot specifiedNot specified nih.gov

Photoactive and Luminescent Materials

Coordination complexes of copper with organic ligands, including isonicotinohydrazide, can exhibit interesting photoactive and luminescent properties. mdpi.com The electronic transitions within these materials, which can be metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered transitions, can lead to the absorption and emission of light. The luminescence of copper complexes is sensitive to the coordination environment of the copper ion and the nature of the ligands. mdpi.com This sensitivity can be exploited for applications in sensing and optical devices. For example, the emission of a copper(I) coordination polymer can be significantly enhanced depending on the coordination mode of the ligand. Some copper(I) complexes are known to exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for efficient organic light-emitting diodes (OLEDs). nih.gov

Table 5: Photophysical Properties of Representative Copper Coordination Polymers
ComplexEmission λmax (nm)Quantum Yield (Φ)Lifetime (τ)
[Cu₂(pmb)(4,4'-bipyridine)(PPh₃)₂] (BF₄)₂(CH₃CN)₂]n~450Not reported28.33 µs researchgate.net
[Cu(phen)(Johnphos)]BF₄580Not reported2 µs rsc.org
[Cu(dppb)(pz₂Bph₂)]Not reported>70%3.3 µs (TADF) nih.gov
[Cu₂I₂(TT-Py)]n588 (at 298 K)7%1.33 µs chemrxiv.org

Investigation of Photophysical Properties

The photophysical properties of this compound and its derivatives are a subject of significant scientific inquiry, largely driven by their potential applications in sensing and optical materials. The interaction between the Cu(II) ion and the isonicotinohydrazide ligand framework gives rise to distinct electronic transitions that govern their absorption and emission characteristics.

Electronic Absorption Spectroscopy

The formation of complexes between Cu(II) and isonicotinohydrazide-based ligands is readily confirmed by UV-visible spectroscopy, which shows notable shifts in the absorption bands compared to the free ligand. researchgate.netresearchgate.netresearchgate.net These spectra are characterized by several types of electronic transitions.

In the ultraviolet region, the spectra are typically dominated by high-intensity bands corresponding to transitions within the ligand itself. These include π–π* transitions of the aromatic rings and n–π* transitions involving the non-bonding electrons of the heteroatoms in the hydrazone moiety. researchgate.netnih.gov Upon coordination to the copper ion, these intraligand bands often shift to longer wavelengths (a bathochromic shift), confirming the metal-ligand interaction. researchgate.net

Additionally, charge-transfer bands are a key feature. Ligand-to-metal charge transfer (LMCT) transitions, where an electron moves from a ligand-based orbital to a vacant d-orbital on the Cu(II) center, are commonly observed. researchgate.netnih.gov

In the visible region, a broad and weak absorption band is characteristic of d-d transitions localized on the Cu(II) ion. researchgate.netresearchgate.netbch.ro The d⁹ electronic configuration of Cu(II) allows for the excitation of an electron between the split 3d orbitals, a transition responsible for the characteristic color of these complexes. docbrown.info The precise energy of this transition is sensitive to the coordination geometry and the nature of the substituents on the ligand. For instance, a Cu(II) complex with an isonicotinohydrazide derivative may exhibit a d-d transition band in the range of 556-600 nm. bch.ro

Complex TypeTransition TypeAbsorption Maximum (λmax)Reference
Cu(II)-Hydrazone Complexπ–π306-338 nm nih.gov
Cu(II)-Hydrazone Complexn–π342-392 nm nih.gov
Cu(II)-Schiff Base Complexd-d628 nm researchgate.net
Cu(II)-Murexide ComplexCharge Transfer470 nm pcbiochemres.com
[Cu(NH₃)₄(H₂O)₂]²⁺ (for comparison)d-d650 nm docbrown.info

Luminescence Properties

The luminescence behavior of isonicotinohydrazide ligands is significantly modulated upon complexation with cupric ions. Due to its paramagnetic d⁹ nature, the Cu(II) ion often acts as a fluorescence quencher. semanticscholar.orgmdpi.comrsc.org This quenching can occur through various mechanisms, including static quenching via the formation of a non-fluorescent ground-state complex, dynamic quenching, or energy transfer processes. semanticscholar.orgmdpi.comnih.govmdpi.com The interaction between an isonicotinohydrazide-Cu/Zn superoxide (B77818) dismutase complex demonstrated a strong quenching effect, indicating a change in the microenvironment of the chromophore upon binding. nih.gov

Despite this general quenching tendency, the interaction is not always a simple "turn-off" mechanism. In specifically designed systems, coordination with Cu(II) can lead to the formation of new emissive species or cause a ratiometric shift in the emission wavelength. This property is the basis for developing fluorescent sensors for Cu(II) detection. For example, the formation of a complex between a probe and Cu(II) can result in the quenching of an existing emission band while simultaneously giving rise to a new one at a different wavelength. mdpi.com This fluorescence modulation is highly selective and can be reversed by the addition of a strong chelating agent like EDTA, which removes the Cu(II) ion and restores the ligand's original fluorescence. mdpi.com

SystemObservationEmission Wavelength (λem)Reference
Cu/Zn-SOD + Isoniazid (B1672263)Fluorescence QuenchingQuenching of 306 nm peak nih.gov
Probe 2 + Cu²⁺Fluorescence QuenchingQuenching of 585 nm peak mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Ligand Modifications

The development of new synthetic methodologies for cupric isonicotinohydrazide and its analogs is a fundamental area for future research. While traditional methods have proven effective, the exploration of novel pathways could offer advantages in terms of yield, purity, and the ability to introduce specific chemical modifications. nih.gov One promising avenue is the use of multicomponent reactions, which could allow for the one-pot synthesis of complex isonicotinohydrazide derivatives that can then be complexed with copper. mdpi.com

Furthermore, strategic modifications to the isonicotinohydrazide ligand itself hold significant potential for tuning the physicochemical and biological properties of the resulting copper complex. The core structure of isonicotinohydrazide presents several sites for chemical derivatization.

Key Areas for Ligand Modification:

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups (e.g., halogens, alkyl, or aryl groups) onto the pyridine ring can modulate the electron density of the ligand, which in turn can influence the stability and redox potential of the copper complex. mdpi.com

Modification of the Hydrazide Moiety: Chemical alteration of the hydrazide group, for instance, through the formation of Schiff bases with various aldehydes and ketones, can lead to new ligands with different coordination modes and steric properties. tandfonline.comtandfonline.com This can impact the geometry and reactivity of the resulting copper(II) complexes.

Introduction of Additional Donor Atoms: Incorporating other potential coordinating atoms into the ligand backbone could lead to the formation of multinuclear copper complexes or complexes with different coordination geometries, potentially enhancing biological activity.

These modifications aim to create a library of this compound analogs with varied lipophilicity, steric hindrance, and electronic properties, allowing for a systematic investigation of structure-activity relationships.

Deeper Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools for the rational design of new this compound derivatives and for gaining deeper insights into their mechanisms of action at a molecular level. Density Functional Theory (DFT) and molecular docking are two key computational techniques that are expected to play a pivotal role in future research. tandfonline.comtandfonline.com

DFT calculations can be employed to predict the geometric and electronic structures of novel this compound analogs. semanticscholar.org These calculations can provide valuable information on bond lengths, bond angles, and the distribution of electron density within the molecule. Furthermore, DFT can be used to calculate key quantum chemical parameters that are often correlated with biological activity.

Key Parameters from DFT Studies:

ParameterDescription
HOMO (Highest Occupied Molecular Orbital) Energy Related to the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Related to the electron-accepting ability of the molecule. A lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com
Global Hardness and Softness Measures of the molecule's resistance to change in its electron distribution.
Electronegativity A measure of the molecule's ability to attract electrons.
Dipole Moment Provides information about the overall polarity of the molecule, which can influence its solubility and interactions with biological targets.

Molecular docking simulations can be utilized to predict the binding modes and affinities of this compound and its derivatives with various biological targets, such as DNA and specific enzymes. researchgate.netnih.gov These studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. researchgate.net By understanding these interactions, researchers can design new ligands with improved binding affinity and selectivity for their intended targets. The insights gained from these computational studies can guide synthetic efforts, prioritizing the synthesis of compounds with the most promising predicted activities. mdpi.com

Integration of this compound into Hybrid and Nanomaterials

The integration of this compound into hybrid materials and nanomaterials represents a novel and exciting frontier with the potential for a wide range of applications, including catalysis and drug delivery. mdpi.com The unique properties of nanomaterials, such as high surface area-to-volume ratio and quantum effects, can be leveraged to enhance the performance of this compound. rsc.org

One area of exploration is the development of copper-based nanoparticles functionalized with isonicotinohydrazide. nih.gov For instance, copper or copper oxide nanoparticles can be synthesized and then surface-modified with isonicotinohydrazide or its derivatives. nih.gov This can improve the stability and biocompatibility of the nanoparticles while also providing a platform for targeted delivery. Magnetic nanoparticles, such as those made from iron oxide, can also be functionalized with isonicotinic acid hydrazide and copper, creating a catalyst that can be easily recovered and recycled. researchgate.netrsc.org

The creation of hybrid organic-inorganic materials incorporating this compound is another promising direction. These materials could be designed as metal-organic frameworks (MOFs) or coordination polymers, where the this compound unit acts as a building block. Such materials could exhibit interesting properties for applications in areas like gas storage, separation, and heterogeneous catalysis.

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

A more profound understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its future development. Future research should focus on detailed investigations of its interactions with key biological macromolecules, particularly DNA and enzymes.

Studies have already indicated that this compound can interact with and cause cleavage of DNA. nih.govacs.org Future work in this area should aim to characterize the nature of this interaction more precisely. Advanced spectroscopic techniques, such as circular dichroism and nuclear magnetic resonance, can be employed to probe the binding mode and conformational changes induced in DNA upon complex binding. nih.gov It is important to determine whether the complex binds in the grooves of the DNA, intercalates between the base pairs, or interacts primarily with the phosphate (B84403) backbone.

The interaction of this compound with enzymes is another critical area for investigation. It is known that isoniazid (B1672263) itself, upon activation, inhibits enzymes involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov The copper complex may have its own unique enzyme inhibitory profile. chemguide.co.uk Future studies should aim to identify specific enzyme targets of this compound and to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov Techniques such as enzyme kinetics assays, X-ray crystallography of enzyme-inhibitor complexes, and mass spectrometry can provide valuable insights into the molecular details of these interactions. The potential for this compound to generate reactive oxygen species (ROS) and induce oxidative stress is another important aspect of its mechanism of action that warrants further investigation. rsc.org

Q & A

Q. How do quantum chemical calculations resolve contradictions in charge distribution data for isonicotinohydrazide-metal complexes?

  • Methodological Answer : Mulliken charge analysis via DFT (e.g., B3LYP/6-311++G(d,p)) identifies electron-rich regions in the ligand, such as the pyridine ring and hydrazide group, which coordinate with metal ions. Discrepancies in charge distribution (e.g., between Mulliken and Natural Bond Orbital analyses) are reconciled using Fukui functions to map reactive sites for electrophilic/nucleophilic attacks .

Q. What experimental and computational strategies optimize this compound derivatives as corrosion inhibitors in acidic environments?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measure inhibition efficiency (e.g., >90% for N80 carbon steel in HCl). DFTB (Density-Functional Tight Binding) simulations model adsorption on Fe(110) surfaces, showing chelation via O=C–NH–N=CH– groups stabilizes inhibitor-metal interactions . MD simulations further validate adsorption energies and solvent effects .

Q. How do in vivo models assess the efficacy and safety of this compound derivatives against tuberculosis?

  • Methodological Answer : Rabbit models infected with M. bovis are treated with subcutaneous doses (e.g., 10 mg/kg) of derivatives like N’-(theophylline-triazole)isonicotinohydrazide. Histological analysis of lung and liver tissues quantifies granuloma formation and nonspecific inflammation, comparing outcomes to isoniazid controls. Safety is assessed via serum biomarkers (e.g., ALT, creatinine) .

Q. What mechanistic insights do DNA-binding and cytotoxicity studies provide for this compound complexes?

  • Methodological Answer : UV-Vis titration and cyclic voltammetry (CV) quantify DNA-binding constants (e.g., Kb = 10⁴–10⁵ M⁻¹) via hypochromism and redox peak shifts. Agarose gel electrophoresis evaluates cleavage efficiency (e.g., oxidative vs. hydrolytic pathways). Cytotoxicity against AGS gastric cancer cells (via MTT assay) links DNA interaction to apoptosis, with IC₅₀ values <50 μM for Cu(II)/Ni(II) complexes .

Key Research Gaps

  • Contradictions : While some studies report superior antitubercular activity of cupric complexes over isoniazid , others highlight cytotoxicity limitations in mammalian cells .
  • Future Directions :
    • Molecular dynamics simulations to validate docking-predicted stability .
    • Structure-activity relationship (SAR) studies modifying substituents on the benzoyl/hydrazide groups .
    • In vivo pharmacokinetic profiling (e.g., bioavailability, tissue distribution) .

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